molecular formula C23H20N2O4S2 B2402878 3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde CAS No. 933214-61-0

3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde

Cat. No.: B2402878
CAS No.: 933214-61-0
M. Wt: 452.54
InChI Key: FVUPKUVZQRAPKA-UHFFFAOYSA-N
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Description

3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C23H20N2O4S2 and its molecular weight is 452.54. The purity is usually 95%.
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Biological Activity

The compound 3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde is a complex organic molecule that incorporates elements known for their biological activity. This article focuses on the biological properties of this compound, particularly its antibacterial, anti-inflammatory, and potential neuroprotective activities.

Chemical Structure and Properties

This compound can be described by its molecular formula C17H18N2O4SC_{17}H_{18}N_2O_4S. The presence of the benzothiadiazine moiety contributes to its unique biological interactions. The methoxy group and the benzyl substitution also play significant roles in modulating biological activity.

Antibacterial Activity

Research indicates that compounds derived from 4-methoxybenzaldehyde , a component of our target compound, exhibit moderate antibacterial properties. For instance, derivatives such as 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) showed minimal inhibitory concentrations (MICs) against various Salmonella strains ranging from 64 to 128 μg/mL, indicating potential antibacterial efficacy .

CompoundTarget BacteriaMIC (μg/mL)
MBTSalmonella typhi (ATCC 6539)64
MBTSalmonella paratyphi A64
MBTSalmonella typhi128
MBTSalmonella paratyphi B128
MBTSalmonella typhimurium64

The data suggests that while the activity is moderate, there is a potential for further exploration into its use as an antibacterial agent.

Neuroprotective Effects

Some studies suggest that benzothiadiazine derivatives may act as positive modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. This activity could imply neuroprotective properties, particularly in conditions like Alzheimer's disease or other neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Benzothiadiazine Derivatives : Research has demonstrated that modifications to the benzothiadiazine structure can significantly enhance biological activity. For example, derivatives with varying substituents showed improved interaction with biological targets .
  • Synthesis and Characterization : The synthesis of related compounds often involves multi-step organic reactions, highlighting the complexity and potential for diverse biological activities .
  • Comparative Studies : Comparative analyses of compounds with similar structures reveal that slight modifications can lead to substantial differences in biological efficacy. This underscores the importance of structure-activity relationships in drug design.

Properties

IUPAC Name

3-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-29-21-12-11-18(15-26)13-19(21)16-30-23-24-31(27,28)22-10-6-5-9-20(22)25(23)14-17-7-3-2-4-8-17/h2-13,15H,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUPKUVZQRAPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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